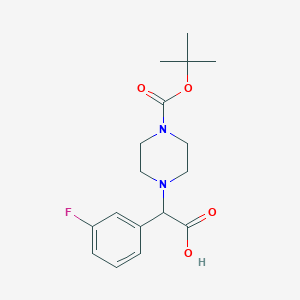

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid

Description

BenchChem offers high-quality 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN2O4/c1-17(2,3)24-16(23)20-9-7-19(8-10-20)14(15(21)22)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGHGFHJSQSOJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376096 | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](3-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-91-3 | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](3-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid, a key building block in modern medicinal chemistry. The document details its strategic importance, physicochemical properties, a robust and validated synthetic route, in-depth analytical characterization, and its principal applications in drug discovery and development. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS).

Introduction: Strategic Importance in Drug Discovery

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid is a sophisticated synthetic intermediate valued for its unique structural components, which are frequently incorporated into bioactive molecules.[1] Its architecture combines three key pharmacophoric elements:

-

The Piperazine Moiety: A privileged scaffold in medicinal chemistry, the piperazine ring is present in numerous FDA-approved drugs.[2] It often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, and can serve as a versatile linker to orient other functional groups for optimal target engagement.

-

The α-Aryl Acetic Acid Core: This structural motif is a cornerstone of many pharmaceutical agents. The stereocenter alpha to the carboxylic acid and the aromatic ring provides a critical three-dimensional architecture for specific interactions with biological targets like enzymes and receptors.

-

The 3-Fluorophenyl Group: The incorporation of fluorine into drug candidates is a well-established strategy to modulate metabolic stability, binding affinity, and bioavailability. The fluorine atom at the meta-position can alter the electronic properties of the phenyl ring and influence intermolecular interactions.

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group offers strategic protection of the piperazine nitrogen. Its stability in a wide range of reaction conditions and its facile, clean removal under acidic conditions make it an invaluable tool in multi-step synthetic campaigns.[1]

Collectively, these features make the title compound a highly sought-after precursor for constructing complex molecules, particularly in the development of novel CNS agents and therapeutics for neurological disorders.[1][3]

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is essential for its effective use in synthesis and for the development of analytical methods.

| Property | Value | Source / Method |

| IUPAC Name | 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(3-fluorophenyl)acetic acid | - |

| Synonyms | 2-[4-(t-Butoxycarbonyl)piperazinyl]-2-(3-fluorophenyl)acetic acid | Commercial Suppliers |

| CAS Number | 885272-91-3 | [4] |

| Molecular Formula | C₁₇H₂₃FN₂O₄ | [5] |

| Molecular Weight | 338.37 g/mol | [5] |

| Appearance | White to off-white solid | Typical for this class |

| Solubility | Soluble in methanol, DMSO, dichloromethane; poorly soluble in water | Inferred from structure |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)F)C(=O)O | Inferred from structure |

| InChI Key | MMXLMQWRBHJCFO-UHFFFAOYSA-N (analogue) | [3] |

Synthesis and Purification: A Validated Workflow

While multiple synthetic strategies could be envisioned, a robust and scalable approach involves a two-step sequence: nucleophilic substitution followed by ester hydrolysis. This method is reliable and utilizes readily available starting materials.

Synthetic Rationale

The chosen pathway leverages the nucleophilicity of the secondary amine in N-Boc-piperazine to displace a halide at the alpha position of a phenylacetic ester. The ester functionality serves as a protecting group for the carboxylic acid, preventing unwanted side reactions and improving the solubility of the intermediate. The final step is a standard saponification to yield the target carboxylic acid.

Visualized Synthetic Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. 2-(4-BOC-PIPERAZINYL)-2-(3-FLUORO-PHENYL)ACETIC ACID [885272-91-3] | Chemsigma [chemsigma.com]

- 5. scbt.com [scbt.com]

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid, a key building block in modern medicinal chemistry.[1] Primarily utilized as an intermediate in the synthesis of novel pharmaceuticals targeting the central nervous system, unambiguous confirmation of its molecular structure is paramount for ensuring quality, safety, and efficacy in drug development pipelines.[1] This document outlines a multi-technique analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). We delve into the causality behind experimental choices, provide field-proven protocols, and present a self-validating system for structural verification, tailored for researchers, analytical scientists, and drug development professionals.

Introduction and Strategic Overview

The compound 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid (Molecular Formula: C₁₇H₂₃FN₂O₄, Molecular Weight: 338.38 g/mol ) possesses a unique combination of functional moieties: a fluorinated aromatic ring, a chiral acetic acid center, and a Boc-protected piperazine ring.[1] Each component presents distinct analytical signatures that must be accurately identified and correlated to confirm the overall structure.

The strategic approach to elucidation is not linear but integrative. Each analytical technique provides a piece of a larger puzzle. HPLC first establishes purity, ensuring that the spectroscopic data corresponds to the target compound. Subsequently, MS provides the molecular weight and elemental composition, while IR spectroscopy confirms the presence of key functional groups. Finally, NMR spectroscopy, the cornerstone of this process, reveals the precise atomic connectivity and stereochemical relationships, allowing for the complete and unambiguous assembly of the molecular structure.

Diagram: Overall Structure Elucidation Workflow

Sources

The Pivotal Role of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic Acid in CNS Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid, a key building block in the synthesis of novel therapeutics targeting the central nervous system (CNS). We will explore the strategic incorporation of the piperazine and 3-fluorophenyl moieties, critical structural features that impart desirable pharmacological properties. This guide will further detail a plausible synthetic route, comprehensive characterization protocols, and the rationale behind experimental design, offering valuable insights for researchers engaged in the development of next-generation neurological drugs.

Introduction: The Strategic Design of a Privileged Scaffold

The quest for novel chemical entities with therapeutic potential in the realm of neurological disorders is a paramount challenge in medicinal chemistry. The intricate nature of the CNS necessitates the design of molecules with precisely tuned physicochemical and pharmacological properties. 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid has emerged as a valuable synthetic intermediate, embodying a strategic combination of structural motifs known to confer favorable characteristics for CNS drug candidates.[1]

The piperazine ring is a prevalent scaffold in a multitude of clinically successful drugs, particularly those targeting CNS disorders.[2][3][4] Its presence can significantly influence a molecule's pharmacokinetic profile, often enhancing aqueous solubility and oral bioavailability. The two nitrogen atoms of the piperazine ring provide handles for facile chemical modification, allowing for the introduction of diverse substituents to modulate pharmacological activity and fine-tune properties such as receptor binding affinity and selectivity.[5]

The incorporation of a fluorine atom, specifically at the meta-position of the phenyl ring, is another deliberate design element. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking potential sites of oxidative metabolism.[6][7][8] Furthermore, the high electronegativity of fluorine can influence the acidity of nearby functional groups and modulate ligand-receptor interactions, potentially leading to increased potency and selectivity.[7][9] The strategic placement of fluorine can also improve a compound's ability to cross the blood-brain barrier, a critical hurdle for CNS-acting drugs.[6][8]

The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen serves a crucial synthetic purpose, enabling regioselective reactions and facilitating the construction of more complex molecules in a controlled manner.

This guide will now delve into the practical aspects of working with this important synthetic intermediate, from its synthesis to its thorough characterization.

Synthetic Strategy: A Plausible Route to a Key Intermediate

While various synthetic approaches to α-aryl-α-piperazinyl acetic acid derivatives exist, a robust and adaptable strategy involves a Suzuki coupling reaction to construct the 3-fluorophenylacetic acid moiety, followed by its coupling with a protected piperazine. This approach offers flexibility in accessing a range of substituted aryl acetic acids.[10]

Proposed Synthetic Pathway

Caption: Proposed synthetic route for 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(3-fluorophenyl)acetate (Intermediate 1)

-

To a solution of 3-bromofluorobenzene (1.0 eq) in a suitable solvent such as toluene, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

-

Add ethyl bromoacetate (1.2 eq) to the reaction mixture.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to drive the reaction to completion (e.g., 90-110 °C), monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford ethyl 2-(3-fluorophenyl)acetate.

Step 2: Synthesis of 2-(3-fluorophenyl)acetic acid (Intermediate 2)

-

Dissolve ethyl 2-(3-fluorophenyl)acetate (1.0 eq) in a mixture of a suitable solvent (e.g., tetrahydrofuran (THF) or ethanol) and water.

-

Add a base such as lithium hydroxide (LiOH, 1.5 eq) or sodium hydroxide (NaOH, 1.5 eq).

-

Stir the mixture at room temperature until the hydrolysis is complete, as monitored by TLC or LC-MS.

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-fluorophenyl)acetic acid.

Step 3: Synthesis of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid (Final Product)

-

This final step can be approached through various methods, including a nucleophilic substitution reaction.

-

A plausible method involves the reaction of 2-bromo-2-(3-fluorophenyl)acetic acid (which can be synthesized from 2-(3-fluorophenyl)acetic acid via bromination) with N-Boc-piperazine in the presence of a non-nucleophilic base.

-

Alternatively, a reductive amination protocol could be employed, starting from a corresponding keto-acid derivative.

Comprehensive Characterization: Ensuring Purity and Structural Integrity

Thorough characterization of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid is essential to confirm its identity, purity, and structural integrity before its use in subsequent synthetic steps. A combination of spectroscopic and analytical techniques should be employed.

Analytical Data Summary

| Parameter | Expected Value |

| Molecular Formula | C₁₇H₂₃FN₂O₄ |

| Molecular Weight | 338.38 g/mol |

| Appearance | White to off-white solid |

| Purity (by HPLC) | ≥98% |

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid, both ¹H and ¹³C NMR spectra are crucial.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the piperazine ring protons (multiplets in the range of 2.4-3.6 ppm), the methine proton (a singlet or doublet depending on coupling with fluorine), and the aromatic protons of the 3-fluorophenyl group (multiplets in the aromatic region, typically 6.9-7.4 ppm). The acidic proton of the carboxylic acid may appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide information on the carbon framework. Key signals include the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon and methyl carbons of the Boc group (~80 and 28 ppm, respectively), the piperazine carbons (in the 40-55 ppm range), the methine carbon, and the aromatic carbons, which will show characteristic splitting patterns due to coupling with the fluorine atom.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 339.17. In negative ion mode, the [M-H]⁻ peak at m/z 337.15 would be observed.

-

Fragmentation Pattern: The fragmentation of the molecule under MS/MS conditions would likely involve the loss of the Boc group (100 amu), cleavage of the piperazine ring, and fragmentation of the side chain.[6][7][11] Common fragments would correspond to the protonated N-Boc-piperazine and the 3-fluorophenylacetic acid moiety.

Experimental Protocols for Characterization

3.3.1. High-Performance Liquid Chromatography (HPLC)

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent.

-

Analysis: Inject the sample and analyze the chromatogram for the retention time and peak purity.

3.3.2. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, coupling constants, and integration to confirm the structure.

3.3.3. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Use an electrospray ionization (ESI) source.

-

Analysis: Acquire the mass spectrum in both positive and negative ion modes to determine the molecular weight. If necessary, perform MS/MS analysis to study the fragmentation pattern.

Conclusion: A Versatile Tool for CNS Drug Discovery

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid represents a strategically designed and highly valuable intermediate for the synthesis of novel CNS drug candidates. Its structural features, including the versatile piperazine moiety and the metabolically stabilizing fluorine atom, make it an attractive starting point for the development of compounds with improved pharmacological profiles. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to confidently utilize this important building block in their drug discovery efforts. A thorough understanding of its synthesis and characterization is paramount to ensuring the quality and reproducibility of subsequent research, ultimately paving the way for the discovery of new and effective treatments for a range of neurological disorders.

References

-

Sun, S., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1457-1464. [Link]

-

Kuyper, L. F. (2011). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry, 3(4), 437-451. [Link]

-

Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current topics in medicinal chemistry, 6(14), 1457–1464. [Link]

-

Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-9. [Link]

-

Hodgetts, K. J. (2014). The Role of Fluorine in the Discovery and Optimization of CNS Agents. In Fluorine in Medicinal Chemistry and Chemical Biology (pp. 331-358). Wiley. [Link]

-

Almehmadi, M., Allahyani, M., Alsaiari, A. A., & Kumar, S. (2024). The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review. Mini-Reviews in Organic Chemistry. [Link]

-

Tomar, A., et al. (2011). Piperazine: the molecule of diverse pharmacological importance. International Journal of Research in Ayurveda and Pharmacy, 2(5), 1547-1548. [Link]

-

Almehmadi, M., Allahyani, M., Alsaiari, A. A., Asif, M., & Kumar, S. (2025). Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective. Mini-Reviews in Organic Chemistry, 22(1), 65-84. [Link]

-

de Paula, R. C., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 33-46. [Link]

-

Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-579. [Link]

-

Szymańska, K., et al. (2020). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 186, 113296. [Link]

-

SpectraBase. (n.d.). 1-Boc-piperazine. [Link]

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. [Link]

-

Welsch, S. J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein journal of organic chemistry, 12, 2478–2489. [Link]

-

Banfi, L., et al. (2014). Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics. Organic & Biomolecular Chemistry, 12(42), 8498-8509. [Link]

-

Arnold, K. M., et al. (2019). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS infectious diseases, 5(10), 1731–1740. [Link]

-

Brown, F. J., et al. (2007). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & medicinal chemistry letters, 17(10), 2827–2831. [Link]

-

Chem-Impex. (n.d.). 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid. [Link]

-

Kulesza, A., et al. (2019). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of organic chemistry, 84(10), 6040–6064. [Link]

-

Al-Zoubi, R. M., & Marion, O. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules (Basel, Switzerland), 24(10), 1957. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

The Strategic Integration of Boc-Piperazine Acetic Acid Derivatives in CNS Drug Discovery: A Technical Guide

Introduction: The Piperazine Scaffold as a Privileged Structure in Central Nervous System (CNS) Therapeutics

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a cornerstone in modern medicinal chemistry, particularly in the realm of Central Nervous System (CNS) drug discovery.[1] Its prevalence in numerous FDA-approved drugs for CNS disorders, such as antipsychotics and antidepressants, underscores its status as a "privileged scaffold."[2] This is attributed to its unique physicochemical properties: the two nitrogen atoms can be functionalized to modulate properties like solubility, basicity (pKa), and the ability to cross the blood-brain barrier (BBB), all critical parameters for CNS-active compounds.[3] The piperazine moiety often serves as a versatile scaffold to correctly position pharmacophoric elements for optimal interaction with CNS targets, such as dopamine and serotonin receptors.[1]

This guide delves into a specific and highly valuable class of building blocks for CNS drug discovery: Boc-piperazine acetic acid derivatives. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens offers a strategic advantage in multi-step syntheses. The Boc group is stable under various reaction conditions but can be readily removed under mild acidic conditions, allowing for selective functionalization of the piperazine core.[4] The acetic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation, enabling the creation of diverse chemical libraries for screening against a multitude of CNS targets.[3]

This document will provide an in-depth exploration of the synthesis, application, and evaluation of Boc-piperazine acetic acid derivatives in the context of CNS drug discovery, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

The Rationale Behind Boc-Protection in Piperazine Chemistry for CNS Drug Development

The use of the Boc protecting group in the synthesis of piperazine derivatives is a deliberate choice driven by the need for precise control over the synthetic route. The piperazine ring's two secondary amines present a challenge in achieving selective N-substitution. Without a protecting group, reactions with electrophiles can lead to a mixture of mono- and di-substituted products, complicating purification and reducing the yield of the desired compound.

The Boc group provides an elegant solution to this problem. By selectively protecting one nitrogen, it allows for the controlled functionalization of the other. The choice of the Boc group over other protecting groups is due to its favorable characteristics:

-

Stability: The Boc group is robust and withstands a wide range of reaction conditions, including those used for nucleophilic substitution, reduction, and coupling reactions.

-

Mild Deprotection: It can be removed under mild acidic conditions (e.g., with trifluoroacetic acid in dichloromethane), which are compatible with most other functional groups present in complex drug-like molecules.

-

Improved Solubility: The lipophilic nature of the Boc group can enhance the solubility of intermediates in organic solvents, facilitating their purification by chromatography.

This strategic use of the Boc group is fundamental to the efficient and controlled synthesis of complex piperazine-based CNS drug candidates.

Synthetic Strategies for Boc-Piperazine Acetic Acid Derivatives

The synthesis of Boc-piperazine acetic acid derivatives typically involves a two-step process: N-alkylation of Boc-piperazine with a haloacetic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Experimental Protocol: Synthesis of tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

This protocol details the synthesis of the ethyl ester precursor to Boc-piperazine acetic acid.

Materials:

-

N-Boc-piperazine

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Methyl tert-butyl ether (MTBE)

-

Water

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve N-Boc-piperazine (1 molar equivalent) in acetonitrile.

-

Addition of Base: Add potassium carbonate (2 molar equivalents) to the solution.

-

Alkylation: Slowly add a solution of ethyl bromoacetate (1 molar equivalent) in acetonitrile to the reaction mixture at room temperature. The addition should be dropwise to control any potential exotherm.[5]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours.[5] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts.

-

Extraction: Dissolve the filter cake in water and extract with methyl tert-butyl ether.[5]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. The purity is typically greater than 90%.[5]

Experimental Protocol: Hydrolysis to N-Boc-Piperazine Acetic Acid

Materials:

-

tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Hydrolysis: Dissolve the tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate in a mixture of THF and water.[5]

-

Base Addition: Add an aqueous solution of lithium hydroxide to the mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

-

Acidification: After completion, carefully acidify the reaction mixture with hydrochloric acid to protonate the carboxylate.

-

Isolation: The product, N-Boc-piperazine acetic acid, can then be isolated by extraction with a suitable organic solvent and subsequent removal of the solvent under reduced pressure. The final product can be obtained as the hydrochloride salt.[5]

graph Synthesis_Workflow {

graph [rankdir="LR", splines=ortho, nodesep=0.8];

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#5F6368"];

Boc_Piperazine [label="N-Boc-Piperazine"];

Ethyl_Bromoacetate [label="Ethyl Bromoacetate"];

Base [label="K₂CO₃ in CH₃CN", shape=ellipse, fillcolor="#FFFFFF"];

Alkylation [label="N-Alkylation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Ester_Intermediate [label="tert-Butyl 4-(2-ethoxy-2-oxoethyl)\npiperazine-1-carboxylate"];

Hydrolysis [label="Ester Hydrolysis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

Base_Hydrolysis [label="LiOH in THF/H₂O", shape=ellipse, fillcolor="#FFFFFF"];

Final_Product [label="N-Boc-Piperazine\nAcetic Acid"];

Boc_Piperazine -> Alkylation;

Ethyl_Bromoacetate -> Alkylation;

Base -> Alkylation;

Alkylation -> Ester_Intermediate;

Ester_Intermediate -> Hydrolysis;

Base_Hydrolysis -> Hydrolysis;

Hydrolysis -> Final_Product;

}

Caption: Conceptual diagram of SAR studies using the Boc-piperazine acetic acid scaffold.

In Vitro and In Vivo Evaluation of CNS Drug Candidates

A critical component of CNS drug discovery is the rigorous evaluation of synthesized compounds in relevant biological assays. This section provides detailed protocols for key in vitro and in vivo models used to assess the potential of Boc-piperazine acetic acid derivatives as CNS therapeutics.

In Vitro Assays: Receptor Binding and Functional Activity

Experimental Protocol: Dopamine D2 Receptor Binding Assay

This assay determines the affinity of a test compound for the dopamine D2 receptor through competitive binding with a radiolabeled ligand.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human Dopamine D2 Receptor.[6]

-

Radioligand: e.g., [¹²⁵I]IABN.[7]

-

Test compounds and reference compounds (e.g., a known D2 antagonist).

-

Assay buffer.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add the cell membranes, radioligand, and varying concentrations of the test compound or reference compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of the wells through the filter plate to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.[8]

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Experimental Protocol: Serotonin 5-HT2A Receptor Binding Assay

This protocol is similar to the D2 receptor binding assay but uses a specific radioligand and cell line for the 5-HT2A receptor.

Materials:

-

Membrane preparation from CHO-K1 cells stably transfected with the human 5-HT2A receptor.[8]

-

Radioligand: e.g., [³H]ketanserin.[9]

-

Test compounds and a reference antagonist (e.g., ketanserin).[9]

-

Assay buffer.

-

96-well filter plates (e.g., Millipore MultiScreen system with GF/B filters).[10]

-

Microplate scintillation counter (e.g., MicroBeta PLUS).[10]

Procedure:

-

Plate Pre-treatment: Pre-soak the wells of the filter plate with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding.[10]

-

Assay Incubation: In each well, combine the membrane preparation (e.g., 70 µg of protein/well), [³H]ketanserin (at a concentration near its Kd, e.g., 0.5 nM), and a range of concentrations of the test compound.[9][10] Total assay volume is typically 200-250 µL.

-

Equilibration: Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.[9]

-

Filtration and Washing: Rapidly aspirate the contents of the wells through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer.

-

Scintillation Counting: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity using a microplate scintillation counter.[10]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.

In Vivo Models: Assessing Efficacy in CNS Disorders

Experimental Protocol: The Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents, which is often impaired in models of neurodegenerative diseases like Alzheimer's.[11]

Materials:

-

A large circular pool (e.g., 150 cm in diameter).[11]

-

An escape platform (e.g., 10 cm in diameter).[11]

-

Water made opaque with non-toxic white paint or non-fat dry milk.[12]

-

A video tracking system.[13]

-

Distinct spatial cues placed around the room.[12]

Procedure:

-

Acclimation: Handle the mice for several days before the test to reduce stress.

-

Training Trials:

-

Place the hidden platform in one quadrant of the pool, submerged just below the water surface.[12]

-

Gently place the mouse into the water at one of the designated start locations, facing the pool wall.[2]

-

Allow the mouse to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.[12]

-

If the mouse does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.[2][13]

-

Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location in relation to the spatial cues.[2][14]

-

Conduct multiple trials per day for several consecutive days.

-

Probe Trial:

-

Data Analysis: Analyze the escape latency during training and the time spent in the target quadrant during the probe trial. A shorter escape latency and more time in the target quadrant indicate better spatial learning and memory.

Data Presentation

Compound ID Target Assay Type IC₅₀ (nM) Kᵢ (nM) Example-01 Dopamine D2 Radioligand Binding 12.5 5.8 Example-02 Serotonin 5-HT2A Radioligand Binding 25.1 11.2 Aripiprazole Dopamine D2 Radioligand Binding 1.1 0.5 Ketanserin Serotonin 5-HT2A Radioligand Binding 2.2 1.0

Note: The data in this table is illustrative and does not represent actual experimental results for specific Boc-piperazine acetic acid derivatives.

Conclusion: The Future of CNS Drug Discovery with Boc-Piperazine Acetic Acid Derivatives

Boc-piperazine acetic acid derivatives represent a powerful and versatile platform for the discovery and development of novel CNS therapeutics. Their strategic design, incorporating a key protecting group and a functional handle for diversification, allows for the efficient synthesis of large and targeted chemical libraries. The ability to systematically probe structure-activity relationships at critical CNS targets like dopamine and serotonin receptors provides a rational basis for lead optimization.

As our understanding of the complex neurobiology of CNS disorders deepens, the demand for precisely engineered molecules with multi-target engagement or highly selective profiles will continue to grow. The methodologies and protocols outlined in this guide provide a solid foundation for researchers to leverage the potential of Boc-piperazine acetic acid derivatives in the quest for the next generation of safer and more effective treatments for neurological and psychiatric conditions.

References

- Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PubMed Central.

- Morris W

- First Structure−Activity Relationship Study on Dopamine D3 Receptor Agents with N-[4-(4-Arylpiperazin-1-yl)butyl]arylcarboxamide Structure. Journal of Medicinal Chemistry.

- Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. San Diego Instruments.

- Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed.

- Supplementary methods Detailed behavioural protocols.

- Application Note & Protocol: In Vitro Dopamine D2 Receptor Agonist Assay. BenchChem.

- Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. JoVE.

- Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity.

- Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.

- Synthesis method of N-Boc piperazine.

- Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment. JoVE.

- Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Science Publishing.

- Design, Synthesis, and Structure-Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity.

- Application Notes: 5-HT2A Antagonist Radioligand Binding Assay. BenchChem.

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

- Full article: Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA p

- The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Deriv

- Application Notes and Protocols for Boc-Protection of Piperazine Deriv

- 5-HT2A Biochemical Binding Assay Service. Reaction Biology.

- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters

- CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. The Royal Society of Chemistry.

- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.

- Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points. Revvity.

- Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)

- Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program.

- Development of a 5-hydroxytryptamine(2A)

- 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays.

- 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6. BenchChem.

- 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery.

- D2 dopamine receptor HTRF binding kinetics. BMG LABTECH.

- D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays.

- Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.

- Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing.

- Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.

- A kind of synthetic method of N-Boc piperazines.

- (S)-4-N-Boc-piperazine-2-acetic acid methyl ester. PubChem.

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)

- 1-Boc-piperazine acet

- (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses.

- Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed Central.

- 1-Boc-piperazine-2-carboxylic acid. Chem-Impex.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

Sources

- 1. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mmpc.org [mmpc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. reactionbiology.com [reactionbiology.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]

- 12. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]

- 13. jneurosci.org [jneurosci.org]

- 14. Video: Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment [jove.com]

A Comprehensive Technical Guide to 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid, a key building block in modern medicinal chemistry. The document details its physicochemical properties, outlines a robust synthetic pathway via the Ugi multicomponent reaction, and discusses its significant potential in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. Furthermore, this guide presents detailed protocols for the synthesis, purification, and analytical characterization of the title compound, establishing a framework for its effective utilization in research and development.

Introduction: Strategic Importance in Medicinal Chemistry

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid has emerged as a compound of significant interest for drug discovery programs. Its molecular architecture combines three key pharmacophoric elements: a piperazine ring, a fluorophenyl group, and an α-amino acid moiety. This unique combination makes it a versatile scaffold for the synthesis of a diverse range of bioactive molecules.[1]

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in drugs targeting the central nervous system.[2][3] Its presence can enhance aqueous solubility and bioavailability, and it provides a readily modifiable handle for tuning a compound's pharmacokinetic and pharmacodynamic properties. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective and controlled chemical transformations at the other nitrogen atom.[1]

The inclusion of a fluorine atom on the phenyl ring is a common strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity.[4][5] The 3-fluoro substitution pattern, in particular, can influence the electronic properties of the aromatic ring and its interactions with biological targets.

This guide serves as a comprehensive resource for researchers, providing the necessary technical information to synthesize, characterize, and strategically employ 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid in the pursuit of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid is crucial for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Reference |

| IUPAC Name | 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(3-fluorophenyl)acetic acid | [1] |

| CAS Number | 885272-91-3 | [1] |

| Molecular Formula | C₁₇H₂₃FN₂O₄ | [1] |

| Molecular Weight | 338.38 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 165-170 °C | [1] |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |

Synthesis Pathway: The Ugi Multicomponent Reaction

The Ugi four-component reaction (U-4CR) is a powerful and convergent method for the synthesis of α-aminoacyl amide derivatives.[6][7] This one-pot reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate molecular complexity. For the synthesis of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid, a strategic modification of the Ugi reaction is employed, where the carboxylic acid component is generated in situ.

The proposed synthetic route involves the reaction of N-Boc-piperazine (the amine), 3-fluorobenzaldehyde (the aldehyde), and an isocyanide, such as tert-butyl isocyanide. The fourth component, the carboxylic acid, is introduced through the use of a convertible isocyanide or by subsequent hydrolysis of the resulting amide. A more direct approach, though not explicitly detailed in the literature for this specific compound, would be a three-component Ugi-type reaction with an appropriate carboxylic acid surrogate.

Caption: Ugi four-component synthesis pathway.

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid via the Ugi reaction. Optimization of reaction conditions may be necessary to achieve optimal yields.

Materials:

-

N-Boc-piperazine

-

3-Fluorobenzaldehyde

-

tert-Butyl isocyanide

-

Methanol (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve N-Boc-piperazine (1.0 eq) in anhydrous methanol. Add 3-fluorobenzaldehyde (1.0 eq) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Ugi Reaction: To the reaction mixture, add tert-butyl isocyanide (1.1 eq). The reaction is typically exothermic. Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

Hydrolysis: Upon completion of the Ugi reaction, carefully add concentrated hydrochloric acid to the reaction mixture. Heat the mixture to reflux for 4-6 hours to hydrolyze the resulting amide to the carboxylic acid.

-

Work-up and Extraction: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid.[8]

Biological Significance and Potential Applications

The structural motifs within 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid suggest a high potential for biological activity, particularly within the central nervous system.

-

Piperazine Moiety: The piperazine ring is a common feature in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[2][3] It is known to interact with various neurotransmitter receptors, such as dopamine and serotonin receptors.

-

Fluorophenyl Group: The presence of a fluorophenyl group can enhance the metabolic stability and bioavailability of a drug candidate.[4][5] It can also influence the binding affinity of the molecule to its target protein.

Given these characteristics, 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid is a valuable starting material for the synthesis of compound libraries targeting a range of neurological and psychiatric disorders. Derivatization of the carboxylic acid and the unprotected piperazine nitrogen can lead to a diverse array of novel chemical entities for high-throughput screening.

Caption: Relationship between structure and potential applications.

Analytical Characterization and Quality Control

Ensuring the purity and identity of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid is paramount for its use in drug discovery. A combination of analytical techniques should be employed for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound and for monitoring reaction progress.

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water (containing 0.1% trifluoroacetic acid or formic acid) and acetonitrile is commonly used.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

Expected Outcome: A single major peak corresponding to the product, with purity typically exceeding 95%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the 3-fluorophenyl group, the protons of the piperazine ring, the methine proton of the α-amino acid, and the protons of the Boc protecting group.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

¹⁹F NMR: The fluorine NMR spectrum will show a signal corresponding to the fluorine atom on the phenyl ring, which can be useful for confirming its presence and purity.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.

-

Technique: Electrospray ionization (ESI) is a suitable method for this type of molecule.

-

Expected Ion: The protonated molecule [M+H]⁺ should be observed at m/z 339.17.

Impurity Profiling

A thorough impurity profile is necessary to identify and quantify any by-products or residual starting materials.[][10] This is critical for ensuring the quality and safety of any downstream compounds synthesized from this intermediate. Techniques such as LC-MS are invaluable for identifying unknown impurities.

Conclusion

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid is a strategically important building block with significant potential in the field of medicinal chemistry. Its synthesis via the Ugi multicomponent reaction provides an efficient route to this versatile scaffold. The combination of the piperazine moiety, the fluorophenyl group, and the α-amino acid core makes it an attractive starting point for the development of novel therapeutics, particularly for CNS disorders. The detailed synthetic and analytical protocols provided in this guide are intended to facilitate the effective use of this compound in research and drug discovery endeavors.

References

- The Science Behind CNS Drugs: The Role of Piperazine Derivatives. (URL not provided in search results)

- Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Adv. (URL not provided in search results)

- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Request PDF. (URL not provided in search results)

- Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II–III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas. Chemical Reviews. (URL not provided in search results)

- Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing. (URL not provided in search results)

- α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI. (URL not provided in search results)

- Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. PMC - NIH. (URL not provided in search results)

- Application Notes and Protocols: N-Boc-Piperazine in Parallel Synthesis Libraries. Benchchem. (URL not provided in search results)

- Synthesis and Biological Evaluation of Piperazine-Based Derivatives as Inhibitors of Plasminogen Activator inhibitor-1 (PAI-1). PubMed. (URL not provided in search results)

- Impurity Profiling in APIs. BOC Sciences. (URL not provided in search results)

- Impurity Profiling of Active Pharmaceutical Ingredients (APIs). (URL not provided in search results)

- 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid. Chem-Impex. (URL not provided in search results)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijpsjournal.com [ijpsjournal.com]

Introduction: The Piperazine Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Discovery and Synthesis of Novel Piperazine Derivatives

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in modern medicinal chemistry. It is widely recognized as a "privileged scaffold," a structural framework that is a recurring component in a multitude of FDA-approved drugs across a vast spectrum of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][2] More than 100 drugs approved by the FDA feature this moiety.[3] This prevalence is not coincidental; it stems from a unique combination of physicochemical and structural properties that make piperazine an invaluable tool for drug designers.[4]

The utility of the piperazine core is rooted in its distinct characteristics:

-

Tunable Basicity: As a diprotic base, piperazine possesses two distinct pKa values. This allows it to be protonated under physiological pH, which is crucial for forming stable salts that can significantly enhance aqueous solubility and improve formulation characteristics.[2]

-

Hydrogen Bonding Capability: The two nitrogen atoms serve as hydrogen bond acceptors, while the N-H groups (in a mono-substituted or unsubstituted state) can act as hydrogen bond donors, facilitating potent interactions with biological targets.[5][6]

-

Conformational Flexibility and Rigidity: The piperazine ring typically adopts a chair conformation, providing a degree of structural rigidity that helps in the optimal spatial arrangement of pharmacophoric groups. This controlled flexibility is vital for precise interaction with target macromolecules.[6][7]

-

Improved Pharmacokinetics: The polar nature imparted by the two nitrogen atoms often enhances water solubility and, consequently, can lead to improved oral bioavailability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][5]

Its role in blockbuster drugs such as Imatinib (anticancer), Sildenafil (Viagra), and Ciprofloxacin (antibiotic) underscores its significance.[1][8] This guide provides a comprehensive overview of the core synthetic strategies for creating novel piperazine derivatives, the workflow for their discovery and optimization, and detailed protocols for key laboratory procedures.

Strategic Approaches to the Synthesis of Piperazine Derivatives

The synthetic versatility of the piperazine scaffold is a primary reason for its widespread use. Chemists can readily modify the core at the nitrogen atoms and, with modern methods, at the carbon atoms, allowing for the fine-tuning of pharmacological activity.

Foundational Synthetic Strategies: N-Functionalization

The most common modifications involve forming new bonds at one or both of the piperazine nitrogens.

-

N-Arylation: The creation of a nitrogen-aryl bond is frequently achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination .[7][9] This reaction is highly versatile, tolerating a wide range of functional groups on both the piperazine and the aryl halide, making it a workhorse in medicinal chemistry for synthesizing N-arylpiperazines.[9][10] Other methods include the copper-catalyzed Ullmann-Goldberg reaction and nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings.[7]

-

N-Alkylation: The introduction of alkyl groups is typically accomplished through two main routes: reductive amination and nucleophilic substitution .[7][11] Reductive amination involves the reaction of a piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced in-situ.[11] Nucleophilic substitution utilizes alkyl halides or sulfonates to directly alkylate the nitrogen atom.[7]

Advanced & Modern Synthetic Methodologies

Recent innovations have dramatically expanded the toolbox for creating novel piperazine derivatives, opening up previously inaccessible chemical space.

-

Expanding Chemical Space: C–H Functionalization: For a long time, the structural diversity of piperazines was limited, with approximately 80% of derivatives substituted only at the nitrogen positions.[8] The recent advent of direct C–H functionalization methods, often employing photoredox or transition-metal catalysis, represents a significant breakthrough.[8][12] These strategies allow for the direct attachment of aryl, alkyl, and other groups to the carbon atoms of the piperazine ring, providing a powerful new avenue for scaffold diversification and SAR exploration.[8]

-

Efficiency in Diversity Generation: Multicomponent Reactions (MCRs): MCRs, in which three or more reactants combine in a single synthetic operation, are exceptionally efficient for generating molecular diversity.[11] For piperazine synthesis, the Ugi and split-Ugi reactions are particularly powerful.[13][14] The split-Ugi reaction, when applied to the symmetrical piperazine core, achieves a regioselective desymmetrization in one step, acylating one nitrogen and alkylating the other, thereby rapidly generating complex and diverse libraries for screening.[11][14]

-

Process Intensification: Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility, making it ideal for process development and larger-scale manufacturing.[15][16] Flow reactors, sometimes coupled with microwave units, have been successfully employed for the synthesis of monosubstituted piperazines, enabling accelerated and simplified procedures.[15][16]

-

Novel Ring Construction: Beyond modifying a pre-existing piperazine ring, numerous methods exist for its de novo synthesis. These include transition-metal-catalyzed cyclizations, the reduction of pyrazines or diketopiperazines, and various rearrangement reactions (e.g., Curtius, Schmidt).[17][18]

The Discovery Workflow: From Hit to Lead

The synthesis of novel piperazine derivatives is intricately linked to the broader drug discovery process. The goal is not merely to create new molecules, but to design compounds with specific, improved biological activities and drug-like properties.

Rational Design & Structure-Activity Relationship (SAR) Studies

Drug discovery is an iterative cycle of design, synthesis, and biological testing. SAR studies are central to this process, systematically correlating changes in a molecule's structure with its biological activity.[19] For piperazine derivatives, SAR studies have yielded critical insights. For example, in the development of antimicrobial agents, it has been shown that incorporating electron-withdrawing groups (like -Cl, -Br, -NO₂) on an aryl substituent can enhance antibacterial activity, while electron-donating groups may reduce it.[20] These insights allow researchers to rationally design the next generation of compounds with a higher probability of success.

| Structural Modification | Observed Effect on Biological Activity | Therapeutic Area Example | Reference |

| Addition of electron-withdrawing groups (e.g., Cl, NO₂) to N-aryl ring | Often enhances potency | Antimicrobial | [20] |

| Addition of bulky/lipophilic groups to N1 or N4 | Can improve receptor affinity and selectivity | CNS Disorders | [21] |

| Substitution on the piperazine ring carbons (C2/C3) | Modulates conformation and can improve metabolic stability | General | [8] |

| Introduction of a second pharmacophore via N-alkylation | Creates multi-target ligands for complex diseases | Oncology, CNS | [2] |

The Role of Bioisosterism

Bioisosteric replacement is a powerful strategy in lead optimization where a functional group in a lead compound is replaced by another group with similar physical or chemical properties. This is done to improve potency, selectivity, or pharmacokinetic properties. The piperazine ring itself is often used as a bioisosteric replacement for other scaffolds to enhance solubility or modulate basicity.[22] Conversely, when a lead compound containing a piperazine ring has suboptimal properties (e.g., poor metabolic stability, off-target effects), the piperazine itself can be replaced by a bioisostere. Examples include spirodiamines or diazabicycloalkanes, which can mimic the geometry and basicity of piperazine while offering different ADME profiles.[3][23]

Computational Chemistry in Piperazine Drug Discovery

Modern drug discovery heavily relies on computational tools to accelerate the design process.[19]

-

Quantitative Structure-Activity Relationship (QSAR): Statistical models are built to correlate physicochemical properties of piperazine derivatives with their biological activities, allowing for the prediction of potency for newly designed compounds before they are synthesized.[24]

-

Molecular Docking: This technique predicts the preferred orientation of a designed molecule within the binding site of a biological target (e.g., a receptor or enzyme).[20] This provides crucial insights into the key interactions driving affinity and can guide the rational design of more potent derivatives.[25][26]

Key Experimental Protocols

The following protocols describe standard, reliable methods for the synthesis of key piperazine intermediates.

Protocol 1: Palladium-Catalyzed Mono-N-Arylation (Buchwald-Hartwig Amination)

This protocol provides a general procedure for the selective mono-arylation of piperazine using a palladium catalyst and a phosphine ligand.

-

Rationale: This method is chosen for its broad substrate scope and high functional group tolerance, making it a cornerstone of modern medicinal chemistry for C-N bond formation.[27] The use of a bulky, electron-rich phosphine ligand is critical for efficient catalytic turnover, especially with less reactive aryl chlorides.[27]

-

Materials:

-

Aryl Halide (e.g., 4-chlorotoluene) (1.0 equiv)

-

Piperazine (2.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

-

Inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), piperazine (2.0 mmol), and NaOtBu (1.4 mmol).

-

In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol) in a small amount of anhydrous toluene.

-

Add the catalyst solution to the Schlenk flask, followed by enough anhydrous toluene to achieve a final concentration of approximately 0.2 M with respect to the aryl halide.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the mixture to room temperature.

-

Quench the reaction by carefully adding water. Dilute with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired mono-N-arylpiperazine.

-

Protocol 2: N-Alkylation via Reductive Amination

This protocol describes the synthesis of an N-alkylpiperazine from a mono-protected piperazine and an aldehyde.

-

Rationale: Reductive amination is a mild and efficient method for forming C-N single bonds. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is selective for the iminium ion intermediate and tolerant of many functional groups.[11] A catalytic amount of acid accelerates the formation of the key iminium intermediate.[11]

-

Materials:

-

1-Boc-piperazine (1.0 equiv)

-

Aldehyde (e.g., benzaldehyde) (1.1 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Dichloromethane (DCM)

-

Acetic Acid (catalytic, ~5 mol%)

-

-

Procedure:

-

In a round-bottom flask, dissolve 1-Boc-piperazine (1.0 mmol) and the aldehyde (1.1 mmol) in DCM (5 mL).

-

Add a catalytic amount of acetic acid (approx. 0.05 mmol).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

-

Add STAB (1.5 mmol) portion-wise to the reaction mixture. Note: The reaction may effervesce.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

-

Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Conclusion and Future Perspectives

The piperazine scaffold remains an enduringly "privileged" structure in drug discovery due to its favorable physicochemical properties and synthetic tractability. Foundational methods like N-arylation and N-alkylation continue to be essential, while modern strategies such as C-H functionalization and multicomponent reactions are unlocking unprecedented chemical diversity. The integration of computational chemistry into the design-synthesize-test cycle further enhances the efficiency of discovering novel derivatives with tailored pharmacological profiles.

Looking ahead, the field is poised for further innovation. The continued development of more selective and sustainable catalytic methods, including biocatalysis and advanced photoredox systems, will be crucial. Furthermore, the application of machine learning and artificial intelligence to predict SAR and ADME properties will undoubtedly accelerate the identification of promising lead candidates. By continuing to leverage the unique properties of this remarkable scaffold, the scientific community is well-equipped to develop the next generation of innovative therapeutics to address complex diseases.[2]

References

-

Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 853-876. [Link]

-

Rathi, E., & Singh, J. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 90, 688-718. [Link]

-

Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385. [Link]

-

Pharmacological Significance of Piperazine Scaffold. (2024). LinkedIn. [Link]

-

Gomtsyan, A., & Pabel, J. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

-

Piazzi, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5859. [Link]

-

O'Brien, A. G. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 384-403. [Link]

-

Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]

-

Dömling, A. (2010). Piperazine Scaffolds via Isocyanide-Based Multicomponent Reactions. Synthesis, 2010(17), 2859-2883. [Link]

-

Sharma, U., et al. (2024). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. Bentham Science. [Link]

-

Sharma, U., et al. (2024). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. ResearchGate. [Link]

-

Larsen, E., & Taran, F. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(3), 654-657. [Link]

-

Li, Y., et al. (2011). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Bioorganic & Medicinal Chemistry Letters, 21(5), 1433-1438. [Link]

-

Selby, T. P., & Lahm, G. P. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(15), 4543-4560. [Link]

-

Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

-

Selby, T. P., & Lahm, G. P. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(15), 4561-4573. [Link]

-

O'Brien, A. G. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

-

Riva, R., et al. (2013). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Combinatorial Science, 15(7), 349-359. [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. Organic Chemistry Portal. [Link]

-

Sova, R., et al. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 24(12), 2275. [Link]

-

Jain, N., et al. (2016). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Current Drug Discovery Technologies, 13(2), 78-91. [Link]

-

Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1734-1742. [Link]

-

Cocklin, S. (2017). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules, 22(12), 2221. [Link]

-

Al-Hiari, Y. M., et al. (2020). Structure‐activity relationship of antipsychotic piperazine derivatives. ResearchGate. [Link]

-

Kumar, A., et al. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Current Medicinal Chemistry. [Link]

-

Singh, A. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

Sharma, R., et al. (2015). Piperazine and morpholine: Synthetic and medicinal chemistry investigations. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. [Link]

-

Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. [Link]

-

Kumar, R., & Singh, R. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs and Biological Targets: A Review. Current Organic Synthesis, 15(2), 159-178. [Link]

-

Tembare, A., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education, 10(1), 1047-1082. [Link]

-

De Luca, L., et al. (2025). Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. ResearchGate. [Link]

-

Singh, R. K., et al. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. Future Journal of Pharmaceutical Sciences, 8(1), 14. [Link]

-

Parsons, A. T., et al. (2015). Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. Organic & Biomolecular Chemistry, 13(10), 2892-2895. [Link]

-

Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

-

Kuznetsov, A. G., & Kuznetsova, O. V. (2022). Methods for the catalytic synthesis of piperazine. Kataliz v promyshlennosti, 22(1), 67-79. [Link]

-